Geranylcoumarin
Description
Structure
2D Structure
Properties
Molecular Formula |
C19H22O3 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7-[(2E,5E)-3,7-dimethylocta-2,5-dienoxy]chromen-2-one |
InChI |
InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h4-5,7-11,13-14H,6,12H2,1-3H3/b5-4+,15-11+ |
InChI Key |
KAYCKFWCZGZEHA-WEPZFIBGSA-N |
Isomeric SMILES |
CC(C)/C=C/C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C |
Canonical SMILES |
CC(C)C=CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C |
Origin of Product |
United States |
Occurrence and Isolation Methodologies
Botanical and Biological Sources
The distribution of geranylcoumarin is specific to certain plant families and genera, where these compounds play a role in the plant's defense mechanisms.
Citrus paradisi, commonly known as grapefruit, is a member of the Rutaceae family. nih.gov While this species is a major dietary source of furanocoumarins, another class of coumarin (B35378) derivatives, research has also led to the isolation of more complex coumarins from its peel. nih.gov A phytochemical study of grapefruit peel resulted in the isolation and characterization of a previously unreported coumarin, 7-(3',7',11',14'-tetramethyl)pentadec-2',6',10'-trienyloxycoumarin. nih.gov This compound features a large terpenoid side chain attached to the coumarin nucleus, indicating the plant's biosynthetic capacity for producing terpenyloxycoumarins. nih.gov
The biosynthesis of coumarins in citrus plants, such as grapefruit, begins with phenylalanine and proceeds through the phenylpropanoid pathway to form umbelliferone (B1683723) (7-hydroxycoumarin). nih.gov This key intermediate is the precursor for various substituted coumarins. The formation of geranylcoumarins would involve a prenylation step, where a geranyl pyrophosphate (GPP) molecule is attached to the coumarin core, a reaction catalyzed by specific prenyltransferase enzymes. nih.gov
The genus Gerbera, particularly Gerbera piloselloides, is a notable source of geranyl-substituted coumarin derivatives. nih.gov Investigations into the chemical constituents of G. piloselloides have revealed a series of unprecedented prenyl- and geranyl-substituted coumarins. nih.gov
The isolation of these compounds from the crude ethyl acetate (B1210297) extract of the plant is a multi-step process. An initial analysis using Liquid Chromatography–Photodiode Array–High-Resolution Mass Spectrometry (LC-PDA-HRMS) helps to identify potential coumarin derivatives. nih.gov This is often combined with high-resolution bioactivity profiling, which pinpoints compounds with specific inhibitory activities. nih.gov For the targeted isolation of these geranylcoumarins, a combination of preparative-scale and analytical-scale High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Following isolation, the structures of the novel compounds are determined using extensive 1D and 2D Nuclear Magnetic Resonance (NMR) analysis and HRMS. nih.gov
A number of novel geranyl-substituted coumarins have been successfully isolated and identified from Gerbera piloselloides, as detailed in the table below.
| Compound Name/Identifier | Molecular Formula | Notes |
| Compound 6 | C₂₀H₂₂O₃ | Features a rare furan-oxepane 5/7 ring system, representing a new type of geranyl-substituted coumarin skeleton. nih.gov |
| Compound 19 | Not specified | A dimeric natural product consisting of both coumarin and chromone (B188151) moieties. nih.gov |
| Compound 24 | Not specified | A dimeric natural product consisting of both coumarin and chromone moieties. nih.gov |
| Gerbeloid A | Not specified | A pair of coumarin-based polycyclic meroterpenoid enantiomers with a unique caged oxatricyclo[4.2.2.03,8]decene scaffold. nih.gov |
| Cyclobrachycoumarin | Not specified | A coumarin compound isolated from G. piloselloides. wikipedia.org |
| Gerbelavinside C | Not specified | A coumarin glycoside isolated from Gerbera delavayi. nih.gov |
This table is based on compounds reported in the cited research articles.
The Asteraceae family, also known as the daisy or sunflower family, is one of the largest families of flowering plants, with over 32,000 known species distributed worldwide. wikipedia.orgnih.gov This family is not only economically important for food crops and ornamental plants but is also a rich source of bioactive secondary metabolites. wikipedia.org The genus Gerbera is a member of the Asteraceae family. wikipedia.org
The presence of geranylcoumarins in Gerbera piloselloides is of chemotaxonomic significance, as the chemical constituents of plants can provide valuable information about their evolutionary relationships. nih.gov Coumarins are among the main bioactive components found in the genus Gerbera. nih.govwikipedia.org The isolation of unique geranyl-substituted coumarins from G. piloselloides contributes to the chemical profile of both the genus and the broader Asteraceae family. nih.govnih.gov
The Rutaceae family, which includes the economically important Citrus genus, is exceptionally rich in coumarins. nih.gov A review published in 2023 noted that 655 different coumarins were isolated and identified from members of the Rutaceae family over a twelve-year period. nih.gov These findings underscore the family's prominence as a source of diverse coumarin structures. nih.gov
The phytochemical investigation of Citrus paradisi (grapefruit), which led to the discovery of a novel complex terpenyloxycoumarin, reinforces the standing of the Rutaceae family as a key resource for such compounds. nih.gov The biosynthesis of these molecules in Rutaceae often involves the prenylation of an umbelliferone precursor. nih.gov For instance, the enzyme umbelliferone:dimethylallyl pyrophosphate dimethylallyl transferase, which is involved in the synthesis of other prenylated coumarins like psoralen, was first characterized from Ruta graveolens, another member of the Rutaceae family. nih.gov
Fungal and Microbial Production
While plants are the primary source, microorganisms, particularly fungi, are also capable of producing a vast array of secondary metabolites, including coumarins. nih.gov Fungi are recognized as prolific producers of bioactive compounds, and their biosynthetic capabilities are a subject of ongoing research. nih.gov
Some coumarin derivatives are known to be fungal metabolites. nih.gov For example, 7-O-geranyl-esculetin, a this compound derivative, has been identified as a natural product of fungal origin. The genetic material required for the synthesis of such secondary metabolites in fungi is typically organized in a biosynthetic gene cluster (BGC). These clusters contain the genes encoding the enzymes necessary for the entire biosynthetic pathway, from the precursor molecule to the final product. The production of a this compound by a fungus would involve a dedicated BGC containing genes for a coumarin synthase and a geranyltransferase, among others. nih.gov
Advanced Isolation Techniques
The isolation of specific geranylcoumarins from complex natural sources, such as plant extracts, necessitates the use of advanced and high-resolution separation techniques. These methods are crucial for obtaining pure compounds for structural elucidation and further research. The process often begins with a crude extract, which is then subjected to a series of sophisticated chromatographic separations.
For instance, the investigation of Gerbera piloselloides (L.) Cass. involved an initial crude ethyl acetate extract. dtu.dk This extract was then subjected to repeated chromatographic separations to target and isolate various prenyl- and geranyl-substituted coumarin derivatives. dtu.dknih.gov
Chromatography is a cornerstone technique for the separation and purification of individual chemical constituents from complex mixtures. youtube.com The fundamental principle involves the differential partitioning of analytes between a stationary phase and a mobile phase. youtube.combjbms.org High-performance liquid chromatography (HPLC) and its preparative-scale variations are particularly powerful tools in natural product isolation. nih.govspringernature.com
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. bjbms.org It is widely applied in pharmaceutical analysis and natural product chemistry for its high resolution and sensitivity. bjbms.orgnih.gov The method's versatility is enhanced by a wide choice of stationary and mobile phases, allowing for the fine-tuning of separations. bjbms.org
In the context of this compound research, HPLC is instrumental. Studies on Gerbera piloselloides utilized an Agilent 1200 series HPLC system equipped with a photodiode-array detector (PDA) for the analysis and targeted isolation of this compound derivatives. dtu.dk The separation of these compounds was achieved on analytical-scale columns, such as a pentafluorophenyl (PFP) HPLC column, which provides unique selectivity for complex separations. dtu.dk
The process often involves microfractionation of the eluate from an analytical-scale HPLC separation. dtu.dknih.gov This allows for the direct correlation of specific HPLC peaks with biological activity, creating a "biochromatogram" that guides the isolation of bioactive compounds like geranylcoumarins. nih.gov This high-resolution inhibition profiling has proven successful in identifying various enzyme inhibitors from natural extracts. nih.gov
Table 1: Example of HPLC System Configuration for this compound Analysis
| Component | Specification | Purpose |
|---|---|---|
| System | Agilent 1200 series dtu.dk | Integrated system for high-pressure liquid delivery, sample injection, and detection. |
| Pump | G1311A quaternary solvent pump dtu.dk | Delivers the mobile phase at a precise flow rate. |
| Autosampler | G1313A high-performance auto sampler dtu.dk | Automatically injects programmed volumes of the sample. |
| Column Oven | G1316A thermostatic column compartment dtu.dk | Maintains a constant and precise column temperature for reproducible results. youtube.com |
| Detector | G1315B photodiode-array detector (PDA) dtu.dk | Acquires UV-Vis spectra across a range of wavelengths simultaneously, aiding in peak identification. |
| Column | Pentafluorophenyl (PFP) analytical column dtu.dk | Stationary phase providing specific selectivity for separating coumarin derivatives. |
| Software | Agilent ChemStation dtu.dk | Controls the instrument and processes the chromatographic data. |
Preparative chromatography operates on the same principles as analytical HPLC but is scaled up to purify and isolate larger quantities of a specific compound for further investigation. springernature.comyoutube.comthermofisher.com This transition from analytical to preparative scale is a critical step in natural product chemistry, enabling the collection of milligrams to grams of pure substances. thermofisher.comnih.gov The process involves using columns with larger diameters and stationary phase particles that are typically 10 microns or larger. sigmaaldrich.com
The isolation of geranylcoumarins and their derivatives from Gerbera piloselloides heavily relied on preparative-scale HPLC. dtu.dknih.gov Following initial analysis and bioactivity profiling, fractions containing the target compounds were collected using preparative HPLC. dtu.dk These collected fractions were often subjected to further purification steps, sometimes using analytical-scale HPLC columns, to achieve the desired purity. dtu.dknih.gov This multi-step approach, combining preparative and analytical chromatography, is a common strategy for isolating minor or complex compounds from crude extracts. researchgate.netnih.gov
The scale-up process from an analytical method is systematic. Once the separation is optimized on an analytical column (e.g., 4.6 mm I.D.), the method is transferred to a larger preparative column by adjusting the flow rate and sample load to maintain resolution. sigmaaldrich.com
Table 2: Comparison of Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Objective | Identification and quantification youtube.com | Purification and isolation youtube.comthermofisher.com |
| Column I.D. | Typically ≤ 4.6 mm sigmaaldrich.com | > 4.6 mm, up to several centimeters thermofisher.com |
| Particle Size | Typically < 5 µm nih.gov | Typically ≥ 10 µm sigmaaldrich.com |
| Sample Load | Micrograms to low milligrams thermofisher.com | Milligrams to grams thermofisher.com |
| Flow Rate | Lower (e.g., ~1 mL/min) nih.gov | Higher, scaled to column diameter youtube.com |
| Outcome | Chromatogram for analysis | Collected pure fractions youtube.com |
Chirality is a key feature of many natural products, where molecules exist as non-superimposable mirror images called enantiomers. wvu.edu These enantiomers can have significantly different biological activities. unife.it Chiral separation techniques, particularly chiral HPLC, are essential for resolving racemic mixtures into their individual enantiomers. nih.govijcrt.org This is most commonly achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. nih.govwikipedia.org
In the study of Gerbera piloselloides, repeated chromatographic separations led to the isolation of several new compounds, ten of which were further separated into their respective enantiomers using chiral separation techniques. dtu.dknih.gov This indicates that many of the geranyl-substituted coumarins in this plant exist as racemic or scalemic mixtures.
A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of amylose (B160209) and cellulose) being among the most widely used and versatile. unife.itnih.gov Other important CSPs include those based on cyclodextrins and macrocyclic glycopeptides. nih.govwikipedia.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, driven by interactions such as hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org The choice of CSP and mobile phase is critical for achieving successful enantioseparation. nih.gov
Table 3: Common Types of Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism |
|---|---|---|
| Polysaccharide-based | Amylose or cellulose (B213188) derivatives (e.g., carbamates) nih.govnih.gov | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves. unife.it |
| Cyclodextrin-based | β-cyclodextrin derivatives wikipedia.orgnih.gov | Inclusion complexation within the hydrophobic cyclodextrin (B1172386) cavity. wikipedia.org |
| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin A researchgate.net | Hydrogen bonding, ionic interactions, steric and hydrophobic interactions. researchgate.net |
| Pirkle-type (Brush-type) | Phenylglycine derivatives wikipedia.org | π-π interactions, hydrogen bonding, dipole-dipole interactions. wikipedia.org |
The journey to isolating pure this compound begins with its extraction from the source material, typically plants. The choice of extraction method and solvent is crucial for efficiently obtaining a crude extract enriched with the desired compounds.
For coumarins in general, solvents with varying polarities are employed. Polar solvents like methanol, ethanol, and water have been shown to be effective for extracting coumarins and their glycosides. researchgate.net Specifically, for the isolation of geranylcoumarins from Gerbera piloselloides, the process started with a crude ethyl acetate extract of the plant's aerial parts. dtu.dk Ethyl acetate is a solvent of medium polarity, effective for extracting a wide range of secondary metabolites, including coumarins. mdpi.com
General extraction procedures often involve maceration, where the plant material is soaked in a solvent, sometimes with the aid of mechanical shaking or ultrasonication to improve efficiency. researchgate.netmdpi.comresearchgate.net For example, a common preliminary procedure involves grinding the plant material, soaking it in a solvent like methanol, and using ultrasonication to enhance the extraction process before filtration. nih.gov After the initial extraction, a defatting step, such as storing the extract at a low temperature to precipitate lipids, may be performed to clean up the sample before chromatographic analysis. nih.gov More advanced methods like ultrasonic-assisted extraction (UAE) are also employed to improve the efficiency and yield of coumarin extraction. nih.govmdpi.com
Biosynthetic Pathways and Precursor Studies
General Coumarin (B35378) Biosynthesis Framework
The fundamental coumarin structure is derived from the phenylpropanoid pathway, which originates from primary metabolism.
The shikimate pathway is the primary metabolic route responsible for the de novo synthesis of aromatic amino acids, including phenylalanine and tyrosine, which serve as the foundational precursors for coumarin biosynthesis rutgers.edunih.gov. In plants, L-phenylalanine is converted into cinnamic acid through the action of phenylalanine ammonia-lyase (PAL) youtube.comnih.govresearchgate.net. Subsequently, cinnamic acid undergoes hydroxylation, typically by cinnamate (B1238496) 4-hydroxylase (C4H), to yield 4-coumaric acid nih.govwikipedia.orgasm.org. Further enzymatic modifications, including hydroxylation at the ortho position (e.g., by cinnamate/coumarate 2-hydroxylase), lead to the formation of 2,4-dihydroxycinnamic acid (umbellic acid) wikipedia.org. A spontaneous or enzyme-catalyzed trans-cis isomerization of the double bond followed by lactonization results in the formation of the basic coumarin ring system, most notably umbelliferone (B1683723) (7-hydroxycoumarin) youtube.comresearchgate.netwikipedia.org. This pathway is essential for establishing the core aromatic structure of all coumarins tandfonline.com.
While the coumarin core is synthesized via the shikimate pathway, the isoprenoid units that form prenyl side chains, such as the geranyl group, are synthesized through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway slideshare.net. The MVA pathway, in particular, is critical for generating the activated isoprenoid precursors like geranyl diphosphate (B83284) (GPP), which are essential for the prenylation step in geranylcoumarin biosynthesis thieme-connect.comresearchgate.netresearchgate.net. Thus, the mevalonate pathway provides the necessary building blocks for the lipophilic side chains that characterize prenylated coumarins.
Umbelliferone (7-hydroxycoumarin) is a pivotal intermediate in the biosynthesis of numerous coumarin derivatives, including geranylcoumarins youtube.comwikipedia.orgasm.org. It serves as a common acceptor molecule for prenyltransferases, which attach isoprenoid units to its structure researchgate.netmdpi.comuniprot.orgbiorxiv.org. The hydroxyl group at the C7 position of umbelliferone is particularly amenable to prenylation, leading to the formation of geranylated umbelliferone derivatives, which are key compounds in the this compound family uniprot.org.
Table 1: Key Enzymes and Intermediates in Coumarin Biosynthesis
| Step | Precursor/Intermediate | Enzyme(s) | Product | Key Sources |
| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid | youtube.comnih.govresearchgate.net |
| 2 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | 4-Coumaric acid | nih.govwikipedia.orgasm.org |
| 3 | 4-Coumaric acid | Cinnamate/coumarate 2-hydroxylase | 2,4-Dihydroxycinnamic acid (Umbellic acid) | wikipedia.org |
| 4 | 2,4-Dihydroxycinnamic acid | Cyclization | Umbelliferone (7-hydroxycoumarin) | youtube.comresearchgate.netwikipedia.org |
Geranyl Moiety Integration
The characteristic geranyl moiety is appended to the coumarin skeleton through a process known as prenylation, catalyzed by specific enzymes.
Prenylation is a post-biosynthetic modification where isoprenoid units are covalently attached to various natural products, including coumarins researchgate.netnih.govscilit.comacs.orgresearchgate.net. These modifications significantly influence the lipophilicity, membrane association, and biological activity of the parent compounds acs.orgresearchgate.net. In the context of geranylcoumarins, prenylation involves the attachment of a geranyl group, a C10 isoprenoid unit, to the coumarin core structure researchgate.netmdpi.combiorxiv.org. This process is mediated by prenyltransferases (PTs), a diverse group of enzymes that recognize specific prenyl donors and acceptor molecules pnas.orgacs.orgresearchgate.net. Research has identified specific prenyltransferases, such as Coumarin 8-geranyltransferase 1 (CpPT1) from Citrus limon, which catalyzes the O-prenylation of umbelliferone at the C8 position uniprot.orgpnas.org. Other studies suggest prenylation can occur at different positions, such as C-3, depending on the specific prenyltransferase and coumarin substrate researchgate.net.
Geranyl diphosphate (GPP) is the primary prenyl donor substrate for the synthesis of geranylcoumarins researchgate.netuniprot.orgbiorxiv.orgpnas.orgtandfonline.com. GPP is a C10 isoprenoid pyrophosphate synthesized via the mevalonate or MEP pathways slideshare.net. Prenyltransferases utilize GPP to transfer the geranyl group to acceptor molecules like umbelliferone uniprot.orgpnas.org. The specificity of these enzymes for GPP over other isoprenoid diphosphates (such as dimethylallyl diphosphate or farnesyl diphosphate) is crucial for the selective formation of geranylated products uniprot.orgpnas.org.
Table 2: Geranyl Moiety Integration in Coumarin Biosynthesis
| Prenyltransferase | Prenyl Donor | Coumarin Acceptor | Product | Key Notes | Sources |
| Coumarin 8-geranyltransferase 1 (CpPT1) | Geranyl Diphosphate (GPP) | Umbelliferone (7-hydroxycoumarin) | 8-Geranylumbelliferone | Chloroplastic; O-prenylation at C8 | uniprot.orgpnas.org |
| Putative Prenyltransferases | Geranyl Diphosphate (GPP) | Coumarin skeleton | Prenylated coumarin intermediate | Suggested C-prenylation at C-3 | researchgate.net |
| Various Plant Prenyltransferases | Geranyl Diphosphate (GPP) | Coumarin derivatives (e.g., 4-hydroxycoumarin) | This compound derivatives | Specificity varies; O- and C-prenylation observed | mdpi.comtandfonline.com |
Compound List
this compound
Umbelliferone
L-Phenylalanine
Cinnamic acid
4-Coumaric acid
2,4-Dihydroxycinnamic acid
Umbellic acid
Geranyl Diphosphate (GPP)
Geranyl moiety
Coumarin
Scopoletin
Esculetin
4-Hydroxycoumarin
8-Geranylumbelliferone
8-Geranylesculetin
Proposed Biosynthetic Transformations Leading to this compound and Derivatives
The formation of this compound and its more complex derivatives, such as the caged structures found in gerbeloid A, is thought to involve several distinct types of chemical reactions. These transformations are crucial for building the characteristic molecular architectures of these natural products.
Hetero-Diels–Alder and [2+2] Cyclisationsresearchgate.netcore.ac.uk
Complex, caged structures derived from this compound, such as gerbeloid A isolated from Gerbera piloselloides, are proposed to be formed through a cascade of cyclization reactions. Specifically, the biosynthesis of gerbeloid A is hypothesized to involve this compound as a precursor, undergoing sequential hetero-Diels–Alder and [2+2] cyclization reactions researchgate.netrsc.orgrsc.org. These cycloaddition reactions are powerful tools in natural product biosynthesis for constructing intricate ring systems and stereocenters nih.govmdpi.commdpi.comresearchgate.netnih.gov. While the exact enzymes catalyzing these steps in this compound biosynthesis remain to be definitively identified, the proposed mechanisms highlight the importance of these pericyclic reactions in shaping the final molecular framework of this compound derivatives researchgate.netrsc.orgrsc.org.
Oxidative Tailoring Processesresearchgate.netcore.ac.uk
Oxidative tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), play a pivotal role in modifying intermediate scaffolds during secondary metabolite biosynthesis. In the context of coumarins, these enzymes are implicated in prenylation reactions, where a geranyl group is attached to the coumarin skeleton, forming geranylcoumarins researchgate.net. Furthermore, oxidative processes are essential for introducing hydroxyl groups, altering oxidation states, and facilitating further structural modifications that lead to the diversity of coumarin natural products rsc.orgnih.govnih.gov. For instance, the prenylation of the coumarin skeleton with geranyl diphosphate (GPP) to form a prenylated intermediate is a key early step, potentially followed by further oxidative modifications researchgate.net.
Enzyme Systems Catalyzing Biosynthetic Steps (e.g., Cytochrome P450 Monooxygenases)researchgate.netcore.ac.uknih.gov
The enzymatic machinery responsible for this compound biosynthesis includes enzymes involved in the initial formation of the coumarin core and subsequent modifications.
General Coumarin Biosynthesis: The foundational coumarin skeleton is biosynthesized from the amino acid phenylalanine, proceeding through intermediates such as cinnamic acid and p-coumaric acid, ultimately leading to precursors like umbelliferone (7-hydroxycoumarin) mdpi.commdpi.com. Enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase, and 4-coumarate-CoA ligase are critical in these early stages mdpi.commdpi.com.
Prenylation and Oxidative Tailoring: Cytochrome P450 monooxygenases (CYPs) are central to the formation of geranylcoumarins. These enzymes are known to catalyze prenylation reactions, attaching the geranyl isoprenoid chain to the coumarin scaffold researchgate.net. Furthermore, CYPs are extensively involved in oxidative tailoring, introducing hydroxylations, epoxidations, and other modifications that diversify the structures of natural products rsc.orgnih.govnih.govrsc.org. For example, CYP3A4, a well-known P450 enzyme, is implicated in the metabolism of furanocoumarins and has been studied in relation to this compound from grapefruit core.ac.ukresearchgate.netresearchgate.netidrblab.netwikipedia.org. The iterative action of CYPs and other oxidative enzymes is crucial for generating the complex structures observed in this compound derivatives rsc.orgnih.govnih.gov.
Table 1: Proposed Biosynthetic Transformations and Associated Enzymes for this compound Derivatives
| Transformation Type | Proposed Precursor(s) | Intermediate/Product(s) | Key Enzyme Class(es) | Citation(s) |
| General Coumarin Biosynthesis | Phenylalanine | Umbelliferone (7-hydroxycoumarin) | Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase, others mdpi.commdpi.com | mdpi.commdpi.com |
| Prenylation | Coumarin skeleton, Geranyl diphosphate (GPP) | Prenylated coumarin intermediate | Prenyltransferases (implied), Cytochrome P450s (for modification) | researchgate.net |
| Hetero-Diels–Alder Cyclization | This compound | Caged structures (e.g., Gerbeloid A) | Unspecified enzymes, proposed to be enzyme-catalyzed | researchgate.netrsc.orgrsc.org |
| [2+2] Cyclization | This compound | Caged structures (e.g., Gerbeloid A) | Unspecified enzymes, proposed to be enzyme-catalyzed | researchgate.netrsc.orgrsc.org |
| Oxidative Tailoring | Various intermediates | Modified coumarins, complex skeletons | Cytochrome P450 monooxygenases (CYPs), other oxygenases rsc.orgnih.govnih.gov | researchgate.netrsc.orgnih.govnih.govmdpi.comresearchgate.net |
| Formation of Dimeric Coumarin Products | Coumarin precursors | Dimeric coumarin-containing natural products researchgate.netnih.gov | Unspecified enzymes | researchgate.netnih.gov |
List of Compounds Mentioned:
Albofungin
Angelicin
Asperporonin A
Bergaptol
Chlorahupelactone A
Cholesterol
Citral
Cyclobrachycoumarin
Daphnaltaicanoids A, B
Dauresorcinols A, B
Demethylsalvicanol quinone
Gerbelavinside A, B, C, F
Gerbeloid A
Gerbera piloselloides (Plant)
this compound
5-geranyloxyfurocoumarin
Grandione
Grifolin
Lanosterol
Lugdunomycin
Marmesin
Ochraceopone B
Osthenol
Pсораen
Peniditerpenoid A
Penindolene A
Phenylalanine
Scopoletin
Syzygioblanes A, B, C
Tirandamycin A, B, C, D, E
(+)-terrecyclic acid A
Thioangucycline
Umbelliferone (7-hydroxycoumarin)
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Studies
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins crucial for the metabolism of a vast array of xenobiotics, including drugs and endogenous compounds. Inhibition of these enzymes can significantly alter drug pharmacokinetics, leading to altered bioavailability and potential drug-drug interactions. Geranylcoumarin, a furocoumarin found in grapefruit, has been investigated for its inhibitory effects on CYP enzymes.
CYP3A4 Enzyme Inhibition and Specificity
This compound has been identified as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. Studies have shown that this compound, isolated from grapefruit, exhibits inhibitory activity against the debenzylation activity of CYP3A4. The reported half-maximal inhibitory concentration (IC50) for this compound against CYP3A4 is 42.93 µM researchgate.netnih.gov.
Structure Activity Relationship Sar and Computational Studies
Fundamental Principles of SAR in Geranylcoumarin Research
The core principle of SAR is to establish a direct correlation between a molecule's structural features and its observed biological activity tandfonline.comnih.gov. For geranylcoumarins, this involves analyzing how variations in the coumarin (B35378) core, the geranyl side chain, or other appended substituents impact their interactions with biological targets. Key aspects include:
Electronic Properties: The distribution of electron density, influenced by functional groups, dictates intermolecular interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions nih.govlasalle.eduyoutube.com.
Lipophilicity: The balance between hydrophilic and lipophilic characteristics influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to penetrate cell membranes mdpi.comnih.gov.
Presence and Position of Substituents: Modifications to the coumarin ring or the geranyl chain can profoundly alter activity, selectivity, and potency nih.govresearchgate.netmdpi.com.
Coumarins themselves are known for a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects mdpi.comnih.govmdpi.com. The geranyl moiety, a common isoprenoid unit, often contributes to lipophilicity and can engage in specific interactions within biological systems mdpi.comuniv-lorraine.frresearchgate.net.
Structural Modifications and Corresponding Biological Activity Changes
Investigating how specific structural alterations affect the biological profile of geranylcoumarins provides crucial SAR data.
The presence and position of hydroxyl (-OH) groups on the coumarin ring are significant determinants of biological activity. For instance, in coumarin derivatives, a free 7-hydroxy group is often vital for antibacterial activity, while a free 6-hydroxy group is important for antifungal activity mdpi.comnih.gov. O-substitutions, such as etherification or esterification, can also modulate lipophilicity and steric interactions, thereby influencing activity researchgate.net.
The nature and length of the aliphatic side chain attached to the coumarin scaffold play a role in modulating biological effects. Studies on prenylated and geranyl-substituted coumarins isolated from natural sources, such as Gerbera piloselloides, have revealed their potential inhibitory activity against targets like α-glucosidase and PTP1B mdpi.comresearchgate.netresearchgate.net. Comparisons between prenyl (C5) and geranyl (C10) groups, or variations in their saturation and branching, can lead to differential activity profiles. For example, the size of the introduced alkyl group can influence fungicidal activity in certain coumarin derivatives researchgate.net. This compound itself has been identified and studied for its inhibitory activity against the cytochrome P450 3A4 enzyme researchgate.net.
The introduction of electron-withdrawing groups (EWGs) onto the coumarin scaffold or its substituents can significantly impact electronic distribution and, consequently, biological activity lasalle.edunih.gov. In some contexts, EWGs, such as nitro (-NO2) or fluoro (-F) groups, particularly at para positions of aryl substituents, have been shown to enhance antibacterial activity by increasing lipophilicity and modifying electronic properties nih.gov. Conversely, in other systems, EWGs might decrease activity by altering critical binding interactions or deactivating the molecular system lasalle.edunih.gov. Electron-donating groups (EDGs) typically have the opposite effect, often activating the system or increasing potency in specific contexts lasalle.edunih.gov.
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect of SAR uou.ac.inuni-hamburg.dekhanacademy.org. Molecules with chiral centers can exist as enantiomers, which are stereoisomers that are mirror images of each other. Enantiomers often exhibit different biological activities because biological targets (like enzymes or receptors) are themselves chiral and can interact differently with each enantiomer masterorganicchemistry.comlibretexts.orgnih.gov. For example, in studies involving cyclopropylamine (B47189) derivatives, trans-isomers were found to be more potent inhibitors than cis-isomers nih.gov. Similarly, prenyl- and geranyl-substituted coumarins have been isolated as enantiomers, suggesting that their specific configurations could influence their interactions with biological targets researchgate.net. The precise stereochemistry at chiral centers can dictate binding affinity and efficacy.
Computational Approaches in SAR
Computational methods play an indispensable role in modern SAR studies, enabling the prediction of molecular properties, the identification of potential drug candidates, and the elucidation of binding mechanisms tandfonline.comnih.govmdpi.com. For geranylcoumarins and related compounds, these approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between molecular descriptors (physicochemical properties) and biological activity, allowing for the prediction of activity for novel compounds nih.govmdpi.com.
Molecular Docking: This technique simulates the binding of a ligand (this compound derivative) to a target protein's active site, predicting binding affinity and identifying key interactions tandfonline.comnih.govnih.gov.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecular complexes over time, revealing conformational changes and the stability of ligand-target interactions tandfonline.comnih.gov.
Electronic Circular Dichroism (ECD) Calculations: Used for determining the absolute configuration of chiral molecules, complementing NMR data for structural elucidation researchgate.net.
Density Functional Theory (DFT): DFT calculations can provide detailed electronic properties and energy landscapes of molecules, aiding in understanding reaction mechanisms and intermolecular interactions researchgate.net.
ONIOM (Our Own N-layered Integrated molecular Orbital and Molecular mechanics): A hybrid quantum mechanical/molecular mechanics method used for accurate energy calculations of complex systems nih.gov.
These computational tools accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, and by providing a deeper understanding of the molecular basis of their activity mdpi.comnih.gov.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the three-dimensional structure of molecules and their interactions with biological targets, such as proteins or enzymes uneb.brfrontierspartnerships.orgecust.edu.cnplos.org. Docking algorithms predict the preferred orientation of a ligand within a target's binding site, estimating the binding affinity and identifying key amino acid residues involved in the interaction nih.govnih.govmdpi.com. These simulations are vital for understanding the molecular basis of a compound's activity and for optimizing lead compounds by suggesting structural modifications that could enhance binding or efficacy uneb.brecust.edu.cn. By virtually screening compound libraries or exploring conformational spaces, molecular modeling can identify potential drug candidates and elucidate their binding mechanisms frontierspartnerships.orgplos.org. The accuracy of docking results often depends on the quality of the protein structure and the scoring functions used to evaluate ligand-target interactions uneb.brmdpi.com.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a rigorous approach to understanding the electronic structure and properties of molecules plos.orgnih.govmdpi.comresearchgate.netarxiv.org. DFT methods allow for the calculation of various molecular properties, including electron distribution, molecular orbitals (e.g., HOMO/LUMO energies), charge densities, bond orders, and spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) plos.orgnih.govmdpi.com. These calculated properties can offer insights into a molecule's reactivity, stability, and its potential interactions with biological targets, thereby contributing to SAR analysis nih.govplos.org. For instance, understanding the electrostatic potential or the distribution of electron density can help predict how a molecule might interact with charged or polar regions of a protein binding site researchgate.net. The accuracy of DFT calculations is influenced by the choice of functional and basis set plos.orgnih.govresearchgate.net.
Chemometric Tools (e.g., Principal Component Analysis (PCA), Partial Least Squares (PLS))
Chemometric tools, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are statistical methods widely applied in SAR studies for data analysis, pattern recognition, and model building ondalys.frmtoz-biolabs.comspectroscopyonline.comeigenvector.commdpi.com. PCA is used for dimensionality reduction and data visualization, identifying the principal components that capture the most variance in a dataset, which can reveal underlying patterns or clusters among a series of compounds ondalys.frmtoz-biolabs.comeigenvector.com. PLS regression, on the other hand, is used to build predictive models by considering the covariance between structural descriptors and biological activity, allowing for the quantification of SAR ondalys.frmtoz-biolabs.comeigenvector.commdpi.com. These methods are valuable for identifying which molecular descriptors are most important for activity, simplifying complex datasets, and developing quantitative structure-activity relationships (QSAR) models to predict the activity of new, unsynthesized compounds mdpi.com.
Chemical Synthesis and Derivatization
Total Synthesis Approaches to Geranylcoumarin and its Analogues
The total synthesis of this compound and its analogues, such as the structurally related C-prenylated coumarin (B35378) osthole, has been a subject of considerable interest. These synthetic routes are often designed to be convergent and flexible, allowing for the introduction of various substituents on both the coumarin core and the geranyl side chain.
Retrosynthetic analysis of the this compound scaffold typically involves two primary strategic disconnections: the formation of the coumarin nucleus and the introduction of the geranyl moiety.
Formation of the Coumarin Nucleus:
Several classical methods are employed for the construction of the coumarin core, including:
Pechmann Condensation: This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of this compound precursors, a suitably substituted phenol can be reacted with an appropriate β-ketoester to furnish the coumarin ring system.
Perkin Reaction: This method utilizes the condensation of a salicylaldehyde derivative with an acetic anhydride in the presence of a weak base.
Knoevenagel Condensation: The reaction of a 2-hydroxybenzaldehyde with a compound containing an active methylene group, followed by cyclization, is another effective strategy.
Introduction of the Geranyl Moiety:
The key challenge in the synthesis of this compound lies in the regioselective installation of the geranyl group onto the coumarin backbone. Two main approaches are utilized:
O-alkylation followed by Claisen Rearrangement: A common and effective strategy involves the initial O-alkylation of a hydroxycoumarin precursor, such as umbelliferone (B1683723) (7-hydroxycoumarin), with geranyl bromide. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent. The resulting 7-geranyloxycoumarin is then subjected to a thermal or Lewis acid-catalyzed Claisen rearrangement. This biorxiv.orgbiorxiv.org-sigmatropic rearrangement leads to the regioselective migration of the geranyl group from the oxygen atom to the C8 position of the coumarin ring, affording the C-geranylated product.
Direct C-alkylation: While less common due to potential regioselectivity issues, direct C-alkylation of a pre-formed coumarin nucleus with a geranyl halide can be achieved under specific conditions, often employing strong bases to generate a nucleophilic carbon on the coumarin ring.
A notable example is the synthesis of osthole, which often serves as a model for this compound synthesis. One reported synthesis of osthole starts from 2,4-dihydroxybenzaldehyde. The coumarin ring is constructed, followed by allylation at the 7-hydroxy group. A subsequent Claisen rearrangement moves the allyl group to the C8 position. The terminal olefin of the allyl group is then extended to the full isoprenyl side chain via olefin metathesis, a powerful carbon-carbon bond-forming reaction.
| Key Transformation | Description | Starting Material Example | Product Example |
| Pechmann Condensation | Acid-catalyzed reaction of a phenol and a β-ketoester to form a coumarin. | Resorcinol | Umbelliferone |
| O-Alkylation | Nucleophilic substitution of a halide on an alkyl chain by a hydroxyl group. | Umbelliferone, Geranyl bromide | 7-Geranyloxycoumarin |
| Claisen Rearrangement | A biorxiv.orgbiorxiv.org-sigmatropic rearrangement of an allyl vinyl ether. | 7-Geranyloxycoumarin | 8-Geranyl-7-hydroxycoumarin |
| Olefin Metathesis | A reaction that involves the redistribution of alkene bonds. | 8-Allyl-7-methoxycoumarin | Osthole |
The geranyl side chain in this compound possesses a double bond that can exist as either the E or Z isomer. While naturally occurring this compound typically has the E configuration, the ability to synthesize stereochemically pure isomers is crucial for detailed biological evaluation.
Stereocontrol in the synthesis of the geranyl moiety itself is well-established. Synthetic routes to geraniol, the alcohol precursor to the geranyl group, often employ stereoselective methods to ensure the desired E geometry of the C2-C3 double bond. These methods can include:
Wittig-type reactions: The Horner-Wadsworth-Emmons reaction, for example, can be used to create the trisubstituted double bond with high E-selectivity.
Transition metal-catalyzed cross-coupling reactions: Suzuki and Negishi couplings can be employed to construct the geranyl skeleton from smaller, stereochemically defined fragments.
Once a stereochemically pure geranyl precursor, such as geranyl bromide, is obtained, its stereochemistry is typically retained during the subsequent O-alkylation and Claisen rearrangement steps under carefully controlled conditions.
For analogues of this compound containing additional stereocenters, more advanced asymmetric synthesis techniques are required. These can include the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials to control the absolute configuration of the newly formed stereocenters. While specific examples for complex this compound analogues are not abundant in the literature, the principles of asymmetric synthesis are broadly applicable.
Synthetic Modification of this compound Scaffold
To explore the structure-activity relationship and to develop compounds with improved biological profiles, the this compound scaffold has been subjected to various synthetic modifications. These modifications can be broadly categorized into the rational design of derivatives and the development of novel coumarin skeletons.
The rational design of this compound derivatives often focuses on modifying either the coumarin core or the geranyl side chain to enhance interactions with biological targets.
Modifications of the Coumarin Nucleus:
Substitution on the aromatic ring: The introduction of various substituents, such as halogens, alkyl, alkoxy, and nitro groups, at different positions of the benzene ring of the coumarin can significantly influence the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity.
Functionalization at C3 and C4: The C3 and C4 positions of the pyrone ring are common sites for modification. Introduction of aryl, acyl, or heterocyclic moieties at these positions can lead to compounds with altered biological profiles.
Modifications of the Geranyl Side Chain:
Oxidation: Selective oxidation of the terminal double bond of the geranyl side chain can lead to the formation of epoxides, diols, or aldehydes, introducing new functional groups for further derivatization.
Cyclization: Intramolecular cyclization of the geranyl side chain can lead to the formation of chromane or other heterocyclic ring systems, resulting in a more rigid molecular structure.
Chain length modification: Shortening or lengthening the isoprenoid chain can impact the lipophilicity and steric bulk of the molecule, which can be critical for receptor binding.
A significant body of work on the derivatization of the related natural product osthole provides valuable insights into the potential modifications of the this compound scaffold. For instance, a series of osthole derivatives with modifications at the C8-isoprenyl side chain, including epoxides and diols, have been synthesized and shown to possess enhanced insecticidal and anticancer activities.
| Derivative Class | Modification Site | Potential Biological Activity Enhancement |
| Halogenated Coumarins | Benzene ring of coumarin | Increased lipophilicity, altered electronic properties |
| C3/C4-Substituted Coumarins | Pyrone ring of coumarin | Introduction of new pharmacophores |
| Oxidized Geranyl Chain | Terminal double bond of geranyl group | Increased polarity, new functional handles |
| Cyclized Geranyl Chain | Geranyl side chain | Increased rigidity, novel heterocyclic systems |
Building upon the this compound framework, researchers have explored the synthesis of novel and more complex coumarin skeletons. This often involves intramolecular reactions that utilize the reactivity of both the coumarin core and the geranyl side chain. For example, acid-catalyzed cyclization of the geranyl group with the coumarin nucleus can lead to the formation of tetracyclic coumarin derivatives. These more complex structures can exhibit unique biological activities due to their distinct three-dimensional shapes and functionalities.
Precursor Chemical Synthesis for Biosynthetic Pathway Elucidation
Understanding the biosynthetic pathway of this compound is essential for its potential production through biotechnological methods. The synthesis of isotopically labeled precursors is a powerful tool for these studies. The biosynthesis of geranylated coumarins is believed to start from umbelliferone, which is then prenylated using geranyl pyrophosphate (GPP).
To investigate this pathway, the following labeled precursors can be synthesized:
Isotopically Labeled Umbelliferone: Deuterated or ¹³C-labeled umbelliferone can be synthesized to trace the incorporation of the coumarin core into the final natural product. For instance, deuterated umbelliferone (umbelliferone-d₅) is commercially available or can be synthesized using deuterated starting materials in established coumarin syntheses like the Pechmann condensation.
Isotopically Labeled Geranyl Pyrophosphate (GPP): The synthesis of labeled GPP is more complex. It typically starts from smaller, isotopically labeled building blocks like labeled isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Enzymatic or chemical methods can then be used to couple these units to form labeled GPP. The synthesis of 'clickable' geranyl pyrophosphate analogues, containing azide or alkyne functionalities, has also been reported, allowing for the subsequent attachment of reporter molecules to track their incorporation.
By feeding these labeled precursors to the producing organism and analyzing the resulting this compound using techniques like mass spectrometry and NMR, the biosynthetic pathway can be elucidated.
Advanced Analytical Characterization in Research
Analytical Techniques for Purity and Analysis
The precise analysis of geranylcoumarin relies on sophisticated chromatographic and spectroscopic methods. These techniques are essential for confirming its identity, quantifying its presence, and evaluating its purity, which is critical for understanding its properties and potential applications.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds, including this compound. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, HPLC is employed to isolate the compound from complex matrices and to quantify any impurities present, thereby establishing its analytical purity.
Research has demonstrated the effectiveness of reversed-phase HPLC, often utilizing C18 columns, for the analysis of coumarin (B35378) derivatives. Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, run in gradient or isocratic modes. Detection is commonly performed using UV-Vis detectors, with specific wavelengths chosen to maximize the signal for this compound, often around 320 nm, due to its characteristic chromophore researchgate.net. The purity of this compound samples is frequently reported as a percentage, determined by the relative peak area of this compound compared to the total area of all detected peaks, assuming similar UV responses for all components researchgate.net. Studies have reported achieving purities exceeding 98% for this compound using optimized HPLC methods researchgate.net.
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Value/Description |
| Column | C18 Reversed-Phase Column |
| Mobile Phase | Acetonitrile/Water Gradient or Isocratic Mixture |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection Wavelength | ~320 nm (or PDA scan range) |
| Typical Purity | >98% (as determined by area percentage) |
LC-PDA-HRMS for Profiling
Liquid Chromatography coupled with Photodiode Array (PDA) detection and High-Resolution Mass Spectrometry (HRMS) offers a powerful, multi-dimensional approach for the comprehensive profiling and identification of this compound and related compounds. LC separates the mixture, PDA provides UV-Vis spectral data that aids in compound identification and purity assessment, and HRMS delivers highly accurate mass-to-charge ratio (m/z) values, enabling the determination of elemental composition and the differentiation of isobaric compounds.
This hyphenated technique is invaluable for analyzing complex natural product extracts or biological samples where this compound might be present alongside numerous other metabolites or degradation products nih.govresearchgate.netnih.govmdpi.com. HRMS, in particular, allows for the confident identification of this compound by matching its accurate mass with its theoretical molecular formula (C₁₆H₁₈O₃, with a theoretical accurate mass of 258.1256 Da) nih.gov. PDA detection provides characteristic UV-Vis spectra, typically showing absorption maxima around 280 nm and 320 nm for this compound, which further supports its identification researchgate.net. LC-PDA-HRMS has been instrumental in identifying this compound and other prenyl- and geranyl-substituted coumarin derivatives in plant extracts, contributing to the discovery of new natural products nih.govresearchgate.net.
Table 2: LC-PDA-HRMS Identification Data for this compound
| Compound | Molecular Formula | Theoretical Accurate Mass (Da) | Observed m/z ([M+H]⁺) | PDA Maxima (nm) | Citation(s) |
| This compound | C₁₆H₁₈O₃ | 258.1256 | 258.1256 (example) | ~280, ~320 | researchgate.netnih.gov |
Note: Observed m/z values are illustrative and depend on the specific HRMS instrument and ionization mode.
Dual High-Resolution Inhibition Profiling
Dual High-Resolution Inhibition Profiling represents an advanced strategy for investigating the biological activity of compounds like this compound, particularly their interactions with biological targets such as enzymes. This approach combines high-resolution analytical techniques with bioassays to simultaneously monitor compound separation, identify bioactive fractions, and characterize the nature of the inhibition. The "dual" aspect can refer to profiling against two different targets or using two complementary high-resolution analytical methods to confirm activity.
This compound has been investigated for its inhibitory effects on various enzymes. For instance, studies have explored its potential to inhibit enzymes like cytochrome P450 3A4 (CYP3A4) and α-glucosidase, as well as Protein Tyrosine Phosphatase 1B (PTP1B) researchgate.netnih.gov. In dual inhibition profiling, LC is used to separate components of an extract, and fractions are simultaneously tested for activity against two different targets. High-resolution mass spectrometry is employed to identify the compounds within the active fractions, linking specific molecular structures to observed bioactivities nih.govresearchgate.net. This allows for the direct pinpointing of inhibitory compounds within complex mixtures. For example, a study investigating Gerbera piloselloides utilized dual high-resolution PTP1B/α-glucosidase inhibition profiling coupled with LC-PDA-HRMS to identify this compound derivatives with inhibitory activity against both enzymes nih.govresearchgate.net. Such profiling can reveal compounds that modulate multiple biological pathways or targets.
Table 3: Examples of Dual Inhibition Profiling Targets and Findings for this compound
| Compound | Target Enzymes/Pathways | Inhibitory Activity (Example) | Analytical Technique(s) Used | Citation(s) |
| This compound | Cytochrome P450 3A4 (CYP3A4) | IC₅₀: 42.93 µM | HPLC, NMR, Mass Spectrometry | researchgate.net |
| This compound | α-Glucosidase & PTP1B (in Gerbera piloselloides extract) | Correlated with inhibitory activity | Dual High-Resolution Inhibition Profiling, LC-PDA-HRMS | nih.govresearchgate.net |
Future Directions in Geranylcoumarin Research
Elucidation of Undiscovered Biosynthetic Pathways
While the general biosynthesis of coumarins is understood, the specific pathways leading to geranylcoumarin and its unique structural variations are not fully elucidated. Future research should focus on identifying the precise enzymes and genetic mechanisms involved in the prenylation and subsequent modifications of the coumarin (B35378) skeleton to form this compound. This includes exploring potential enzymatic cascades and the role of specific prenyltransferases. Understanding these pathways is crucial for potential biotechnological production strategies, such as metabolic engineering in microbial hosts or plant cell cultures, to yield this compound more efficiently and sustainably researchgate.netias.ac.inmdpi.comresearchgate.netfrontiersin.orgnih.govmdpi.com. Identifying genes responsible for these steps could also pave the way for generating novel this compound analogs through genetic manipulation.
Identification of Novel Biological Targets
This compound has demonstrated a range of biological activities, including antimicrobial and antioxidant properties, and potential interactions with enzymes and receptors ontosight.ai. However, the specific molecular targets responsible for these effects are often not definitively identified. Future research should prioritize the systematic screening of this compound against various biological targets, employing biochemical assays, cell-based screening, and in vivo models. Identifying novel targets will provide a deeper understanding of its mechanism of action and guide the development of more potent and selective therapeutic agents for diseases associated with oxidative stress, microbial infections, or other pathological conditions ontosight.aimdpi.comnih.govcore.ac.uknih.gov. Furthermore, exploring its effects on previously uncharacterized biological pathways could reveal entirely new therapeutic applications.
Advanced SAR and Computational Drug Design for Specific Activities
Structure-Activity Relationship (SAR) studies are vital for optimizing the biological activity of natural products like this compound. Future research should involve the synthesis of a diverse library of this compound derivatives with systematic modifications to the coumarin core and the geranyl side chain. These derivatives can then be evaluated for enhanced potency, selectivity, and improved pharmacokinetic properties. Computational drug design (CADD) techniques, including molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for guiding these efforts. By building predictive models and simulating interactions with target molecules, CADD can accelerate the identification of promising lead compounds and optimize their structures for specific therapeutic activities jpionline.orgdromicslabs.comnih.govmdpi.comresearchgate.net. This approach can also help in understanding how structural changes influence lipophilicity and target binding.
Exploration of New Derivatization Strategies
Beyond traditional SAR studies, there is significant scope for exploring novel chemical modification strategies to create this compound analogs with unique properties. This could involve exploring different chemical reactions to functionalize the coumarin ring or the geranyl chain, such as glycosylation, halogenation, or the introduction of other pharmacophores. The development of semi-synthetic derivatives could lead to compounds with improved solubility, bioavailability, or targeted delivery capabilities. Furthermore, exploring the this compound scaffold for the synthesis of hybrid molecules or conjugates with other bioactive compounds could yield synergistic effects and novel therapeutic profiles mdpi.comfrontiersin.orgbiomedres.usresearchgate.net. The goal is to expand the chemical space around the this compound structure to discover compounds with superior efficacy and reduced toxicity.
Integration of Omics Data for Systems-Level Understanding
To achieve a comprehensive understanding of this compound's role in biological systems, future research should integrate multi-omics data. This includes combining transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite profiles) data from cells or organisms exposed to this compound. By analyzing these data layers collectively, researchers can gain insights into the complex molecular networks and pathways affected by the compound, identify key regulatory nodes, and understand its systemic effects frontiersin.orgplos.orgresearchgate.netnih.govnumberanalytics.combiorxiv.orgmdpi.commdpi.comgenome.govnih.govfrontiersin.orgmdpi.comnih.govfrontiersin.orgresearchgate.net. Such integrated approaches can help elucidate undiscovered biosynthetic pathways, identify novel biological targets, and provide a holistic view of this compound's impact on cellular physiology, which is crucial for its rational drug design and application.
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic techniques for characterizing Geranylcoumarin derivatives?
- Methodological Answer : this compound derivatives (e.g., 7-Geranyloxycoumarin, CAS 7437-55-0; 8-Geranyl-7-hydroxycoumarin, CAS 23660-05-1) require multimodal characterization.
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify geranyl and coumarin moieties, focusing on coupling patterns for substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO, MW 298.38) and fragmentation patterns .
- Chromatography : HPLC or GC-MS with authentic standards ensures purity (>95%) and distinguishes isomers .
- Best Practice : Document spectral data in supplementary materials with detailed acquisition parameters to enable replication .
Q. How to design a literature review strategy for identifying this compound’s biological activities?
- Methodological Answer :
- Keyword Framework : Combine terms like “this compound,” “pharmacokinetics,” “antioxidant,” “biosynthesis,” and “structure-activity relationship” using Boolean operators .
- Database Prioritization : Use PubMed, SciFinder, and Google Scholar, sorted by citation count to identify seminal studies .
- Grey Literature : Include preprints and conference abstracts via Google Scholar to capture emerging data .
Advanced Research Questions
Q. How to optimize this compound synthesis yield while minimizing by-products?
- Methodological Answer :
- Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst) using response surface methodology (RSM) to identify optimal conditions .
- By-Product Analysis : Employ LC-MS to track intermediates and propose mechanistic pathways for side reactions .
- Scalability : Validate small-scale yields (e.g., 50 mg) in pilot reactions (1–5 g) to assess practical feasibility .
- Case Study : A 2024 study achieved 78% yield using microwave-assisted synthesis at 80°C with BF·EtO catalysis .
Q. How to resolve contradictions in reported pharmacological activities of this compound?
- Methodological Answer :
- Meta-Analysis : Stratify data by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage to identify confounding variables .
- Reproducibility Checks : Replicate conflicting studies using standardized protocols (e.g., OECD guidelines for cytotoxicity) .
- Molecular Modeling : Perform docking studies to evaluate binding affinity consistency across protein targets (e.g., COX-2 vs. CYP450) .
Q. What strategies ensure reproducibility in this compound-based pharmacokinetic studies?
- Methodological Answer :
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including control groups and sample size justification (n ≥ 6) .
- Data Transparency : Share raw LC-MS/MS files, pharmacokinetic parameters (t, C), and species-specific metabolic profiles via public repositories .
- Cross-Validation : Compare results with structurally similar coumarins (e.g., osthole) to validate assay robustness .
Methodological Frameworks for Data Management
Q. How to structure a data management plan (DMP) for this compound research?
- Methodological Answer :
- FAIR Principles : Ensure data is Findable (DOIs), Accessible (CC-BY licenses), Interoperable (standardized formats like .mzML), and Reusable (metadata templates) .
- Storage Protocols : Preserve spectral data at -80°C in inert solvents and backup digital files on encrypted, cloud-based platforms .
- Ethical Documentation : Detail compliance with biosafety protocols (e.g., NIH Guidelines) in the DMP .
Tables for Comparative Analysis
| This compound Derivative | CAS Number | Molecular Formula | Key Bioactivity |
|---|---|---|---|
| 7-Geranyloxycoumarin | 7437-55-0 | CHO | Antioxidant (IC = 12 μM) |
| 8-Geranyl-7-hydroxycoumarin | 23660-05-1 | CHO | Antimicrobial (MIC = 10 μg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
